molecular formula C17H20N4 B11663870 4-benzyl-N-(pyridin-4-ylmethylidene)piperazin-1-amine CAS No. 31639-43-7

4-benzyl-N-(pyridin-4-ylmethylidene)piperazin-1-amine

Cat. No.: B11663870
CAS No.: 31639-43-7
M. Wt: 280.37 g/mol
InChI Key: ZYTPSGWPNMULQX-UHFFFAOYSA-N
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Description

N-(4-BENZYLPIPERAZIN-1-YL)-1-(PYRIDIN-4-YL)METHANIMINE is a synthetic organic compound that features a piperazine ring substituted with a benzyl group and a pyridine ring. Compounds with such structures are often explored for their potential pharmacological properties, including their use as intermediates in the synthesis of various drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BENZYLPIPERAZIN-1-YL)-1-(PYRIDIN-4-YL)METHANIMINE typically involves the following steps:

    Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Formation of the Methanimine: The final step involves the reaction of the benzylated piperazine with pyridine-4-carbaldehyde under acidic or basic conditions to form the methanimine linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions could target the imine group, converting it to an amine.

    Substitution: The piperazine and pyridine rings can undergo various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted piperazine and pyridine derivatives.

Scientific Research Applications

N-(4-BENZYLPIPERAZIN-1-YL)-1-(PYRIDIN-4-YL)METHANIMINE may have several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of receptor-ligand interactions due to its structural features.

    Medicine: Exploration as a potential therapeutic agent, particularly in the development of drugs targeting the central nervous system.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-BENZYLPIPERAZIN-1-YL)-1-(PYRIDIN-4-YL)METHANIMINE would depend on its specific application. In a pharmacological context, it might interact with specific receptors or enzymes, modulating their activity. The piperazine ring is known to interact with various neurotransmitter receptors, while the pyridine ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-BENZYLPIPERAZIN-1-YL)-1-(PYRIDIN-3-YL)METHANIMINE: Similar structure but with the pyridine ring in a different position.

    N-(4-BENZYLPIPERAZIN-1-YL)-1-(PYRIDIN-2-YL)METHANIMINE: Another positional isomer.

    N-(4-BENZYLPIPERAZIN-1-YL)-1-(PYRIDIN-4-YL)ETHANIMINE: Similar structure with an ethyl group instead of a methylene group.

Uniqueness

The unique combination of the benzylpiperazine and pyridine rings in N-(4-BENZYLPIPERAZIN-1-YL)-1-(PYRIDIN-4-YL)METHANIMINE may confer specific binding properties and biological activities that are distinct from its isomers and analogs.

Properties

CAS No.

31639-43-7

Molecular Formula

C17H20N4

Molecular Weight

280.37 g/mol

IUPAC Name

N-(4-benzylpiperazin-1-yl)-1-pyridin-4-ylmethanimine

InChI

InChI=1S/C17H20N4/c1-2-4-17(5-3-1)15-20-10-12-21(13-11-20)19-14-16-6-8-18-9-7-16/h1-9,14H,10-13,15H2

InChI Key

ZYTPSGWPNMULQX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC=NC=C3

Origin of Product

United States

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